molecular formula C18H22N2O2 B3174563 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953896-99-6

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide

Cat. No.: B3174563
CAS No.: 953896-99-6
M. Wt: 298.4 g/mol
InChI Key: AQAVEPDEOQLCJX-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is a phenoxy acetamide derivative characterized by a sec-butyl group at the 2-position of the phenoxy ring and an acetamide linker connected to a 4-aminophenyl moiety. Its structural uniqueness lies in the combination of a lipophilic sec-butyl group and a polar aminophenyl group, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-13(2)16-6-4-5-7-17(16)22-12-18(21)20-15-10-8-14(19)9-11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAVEPDEOQLCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with a suitable acylating agent to form the phenoxy intermediate.

    Amination Reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under specific conditions to introduce the aminophenyl group.

    Reduction of Nitro Group: The nitro group in the intermediate product is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the amino group to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aminophenyl group.

    Substitution: The phenoxy and aminophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or aminophenyl moieties.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide has been investigated for its role as a potential therapeutic agent. Its structure suggests a variety of biological activities, particularly related to enzyme inhibition and receptor interaction.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives of acetamides have been shown to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial in cortisol metabolism. This inhibition can be beneficial in treating conditions like metabolic syndrome and type 2 diabetes, where cortisol levels are dysregulated .

Anti-diabetic Potential

The compound's potential as an anti-diabetic agent has been highlighted in various studies. It may help improve insulin sensitivity and reduce blood glucose levels, making it a candidate for further research in diabetes management .

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Linders J. et al. (2005)Identified potent 11β-HSD inhibitors with potential applications in treating obesity and diabetes .
Masamune H. et al. (2005)Discussed the synthesis of adamantyl acetamides, highlighting their use as intermediates in drug development targeting metabolic disorders .
Salim S.S. et al. (2005)Reported antibacterial activity of related quinoxaline derivatives, suggesting a broader antimicrobial potential for structurally similar compounds .

Biopharmaceutical Applications

The compound is also being explored for its applications in biopharmaceutical production, particularly in the development of formulations that require specific pharmacokinetic properties . Its structural characteristics make it suitable for modification to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target proteins, while the phenoxy group may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Activities

The biological activity of phenoxy acetamides is highly dependent on substituents on both the phenoxy and acetamide groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Activities
Compound Name Substituents (Phenoxy/Acetamide) Biological Activity (Cell Lines/Models) Yield/Synthesis Efficiency Reference
Target Compound 2-(sec-butyl)phenoxy, 4-aminophenyl Not explicitly reported Unknown -
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Pyrrolidin-1-ylquinazoline-sulfonyl Anticancer (HCT-1, SF268, HT-15, MCF-7, PC-3) High
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-butyl, 4-butyryl-2-fluorophenoxy Synthesis reported; activity not specified 82%
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) 2-fluoro-phenoxy, thiadiazolyl Cytotoxic (Caco-2, IC₅₀ = 1.8 µM) Not specified
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) 4-chlorophenyl, 4-nitrophenoxy Anticancer (MCF-7, SK-N-SH), anti-inflammatory Not specified
Key Observations:

Anticancer Activity: Compounds with electron-withdrawing groups (e.g., sulfonyl, nitro) or heterocyclic substituents (e.g., quinazoline, thiadiazole) exhibit potent anticancer activity . For example, compound 38 showed broad-spectrum activity against multiple cancer cell lines, likely due to its quinazoline-sulfonyl group enhancing DNA intercalation or enzyme inhibition .

Anti-Inflammatory and Analgesic Activity :

  • Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in 3c ) demonstrated dual anticancer and anti-inflammatory effects, suggesting that halogenation enhances membrane permeability and target affinity .

Synthetic Efficiency: Compounds like 30 achieved high yields (82%) via optimized routes using bromoacetyl bromide and n-butylamine . The target compound’s synthesis could follow similar protocols, but its purification may be challenging due to the sensitivity of the aminophenyl group .

Substituent Effects on Physicochemical Properties

  • Polarity: The 4-aminophenyl group introduces polarity, which may improve aqueous solubility relative to fully nonpolar analogues like 19p (biphenyl-substituted) .
  • Steric Effects: Bulky substituents (e.g., tert-butyl in N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide) can hinder enzymatic degradation, prolonging half-life .

Biological Activity

N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group attached to an acetamide structure, which is known to influence its biological properties. The presence of the sec-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. This can lead to downstream effects on metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological responses.

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties for compounds similar to this compound. For instance, derivatives containing amide structures have demonstrated significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A1Xoo100 μg/mL
A2Xac50 μg/mL
A3Xoc75 μg/mL

Anticancer Activity

In vitro studies have indicated that related compounds exhibit anticancer properties, particularly against leukemia cell lines. For example, one study reported an IC50 value of 10 nM for a structurally similar compound against CCRF-CEM cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Research has shown that:

  • Substituent Effects : Variations in the phenoxy moiety can lead to differing levels of activity. For instance, the introduction of halogens or alkyl groups can enhance potency.
  • Amide vs. Amine Linkages : Compounds with amine linkages generally show higher activity compared to their amide counterparts due to increased reactivity and better interaction with biological targets .

Case Studies

  • Antiparasitic Activity : A study focusing on similar phenoxy derivatives revealed significant antiplasmodial activity against Plasmodium falciparum, with some compounds achieving IC50 values as low as 0.4134 µM . This suggests potential for this compound in malaria treatment.
  • Cytotoxicity Assessment : Cytotoxicity studies have shown that while some derivatives exhibit potent biological activity, they also possess varying levels of cytotoxicity towards mammalian cell lines, necessitating careful evaluation in drug development .

Q & A

Q. How can researchers elucidate the compound’s mechanism of action when initial target identification yields conflicting results?

  • Methodological Answer :
  • Proteomics : Perform affinity pull-down assays with biotinylated derivatives, followed by LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 screening : Use genome-wide knockout libraries to identify genes whose loss rescues compound-induced cytotoxicity .
  • Pathway analysis : Integrate RNA-seq data (e.g., differential gene expression) with STRING database networks to map signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Reactant of Route 2
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N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide

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